![molecular formula C39H29OP B13343962 (R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B13343962.png)
(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2’-(Benzyloxy)-[1,1’-binaphthalen]-2-yl)diphenylphosphine is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its exceptional properties that make it a valuable tool in organic synthesis. Its chirality provides high stereoselectivity, making it an essential component in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2’-(Benzyloxy)-[1,1’-binaphthalen]-2-yl)diphenylphosphine typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is preferred due to its convenience and efficiency. The process involves several steps, including the addition of methyl triflate to the corresponding 7,8-diphosphabicyclo[4.2.0]octa-1,3,5-triene, followed by treatment with alkylmagnesium halogenide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve additional purification steps, such as recrystallization and chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-(2’-(Benzyloxy)-[1,1’-binaphthalen]-2-yl)diphenylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced using lithium to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, such as the formation of phosphonium salts by alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, lithium, and alkyl halides. The reactions typically occur under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired outcomes.
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and phosphonium salts. These products have various applications in organic synthesis and catalysis.
Scientific Research Applications
®-(2’-(Benzyloxy)-[1,1’-binaphthalen]-2-yl)diphenylphosphine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various asymmetric reactions.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ®-(2’-(Benzyloxy)-[1,1’-binaphthalen]-2-yl)diphenylphosphine exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming complexes that facilitate various chemical reactions. The chirality of the ligand induces stereoselectivity in the reactions, leading to the formation of enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
- 1,2-Bis(diphenylphosphino)ethane
- Diphenylphosphine
Uniqueness
®-(2’-(Benzyloxy)-[1,1’-binaphthalen]-2-yl)diphenylphosphine is unique due to its high stereoselectivity and efficiency in asymmetric catalysis. Compared to similar compounds, it offers better control over the stereochemistry of the products, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C39H29OP |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
diphenyl-[1-(2-phenylmethoxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C39H29OP/c1-4-14-29(15-5-1)28-40-36-26-24-30-16-10-12-22-34(30)38(36)39-35-23-13-11-17-31(35)25-27-37(39)41(32-18-6-2-7-19-32)33-20-8-3-9-21-33/h1-27H,28H2 |
InChI Key |
OWLGWHAQWVIOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



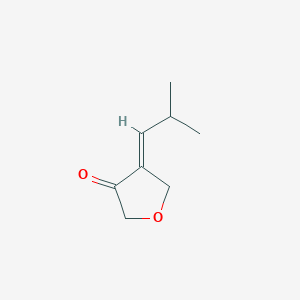
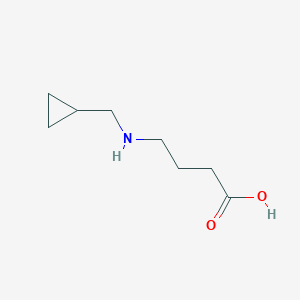
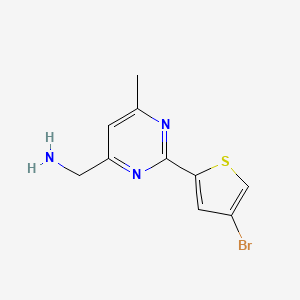
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
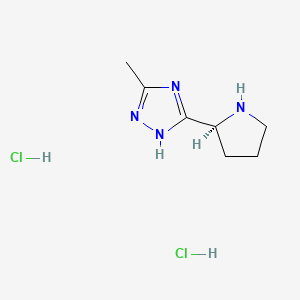
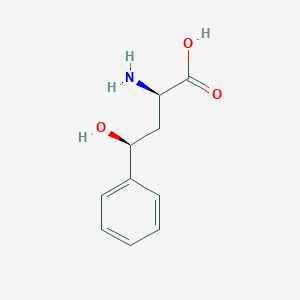
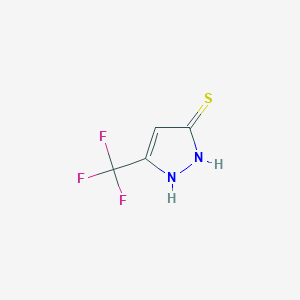

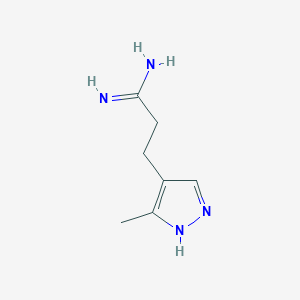
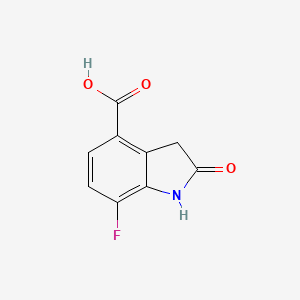
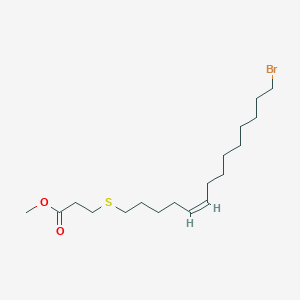
![N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
